molecular formula C23H31ClN2O B10764597 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride

Cat. No.: B10764597
M. Wt: 392.0 g/mol
InChI Key: OHCXSXCINRZXIB-JFVIMWSYSA-N
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Preparation Methods

The synthesis of butyryl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the butyryl fentanyl molecule. . The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Butyryl fentanyl-d5 (hydrochloride) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dealkylated metabolites .

Comparison with Similar Compounds

Butyryl fentanyl-d5 (hydrochloride) is similar to other fentanyl analogs, such as acetyl fentanyl, valeryl fentanyl, and furanyl fentanyl . it is unique in that it contains deuterium atoms, which make it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for the differentiation of butyryl fentanyl-d5 from other fentanyl analogs in mass spectrometric analyses .

Similar compounds include:

Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

392.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride

InChI

InChI=1S/C23H30N2O.ClH/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20;/h3-8,10-13,22H,2,9,14-19H2,1H3;1H/i4D,7D,8D,12D,13D;

InChI Key

OHCXSXCINRZXIB-JFVIMWSYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCC)[2H])[2H].Cl

Canonical SMILES

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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